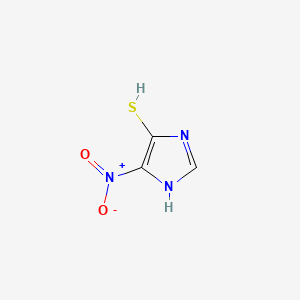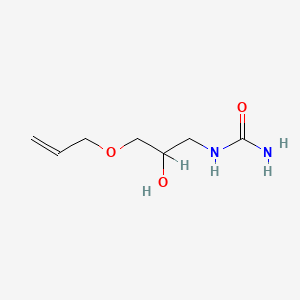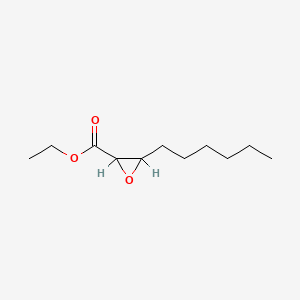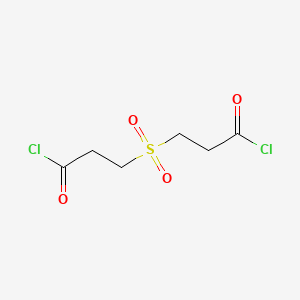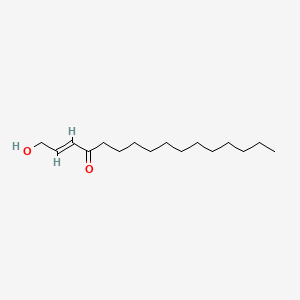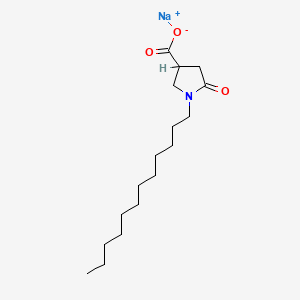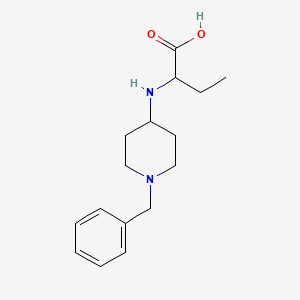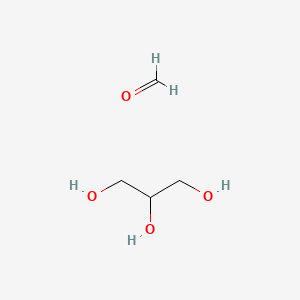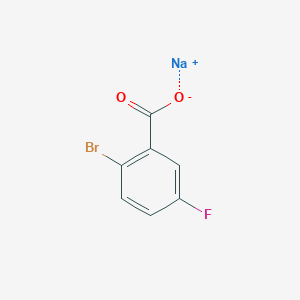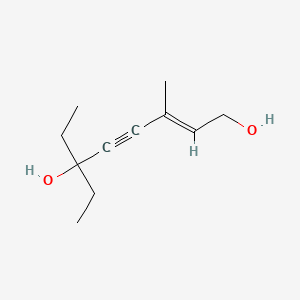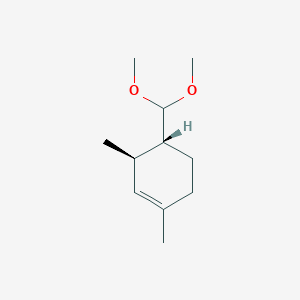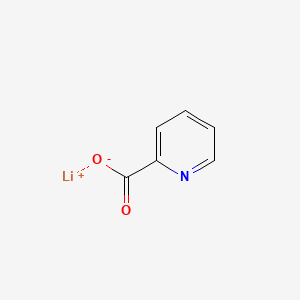
Lithium pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium pyridine-2-carboxylate is an organometallic compound that combines lithium with pyridine-2-carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxylic acid with lithium hydroxide in an appropriate solvent. The reaction typically proceeds under mild conditions, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Lithium pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. This property makes it valuable in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Lithium pyridine-4-carboxylate: Similar in structure but with the carboxylate group at the 4-position.
Lithium 5-bromopyridine-2-carboxylate: Contains a bromine atom, which alters its reactivity and applications.
Uniqueness
Lithium pyridine-2-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
59908-45-1 |
|---|---|
Molecular Formula |
C6H4LiNO2 |
Molecular Weight |
129.1 g/mol |
IUPAC Name |
lithium;pyridine-2-carboxylate |
InChI |
InChI=1S/C6H5NO2.Li/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI Key |
VTCJSSWWQRJTKQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


